N-methyl-2-phenylcyclopropan-1-amine hydrochloride

Description

Systematic IUPAC Name and Molecular Formula

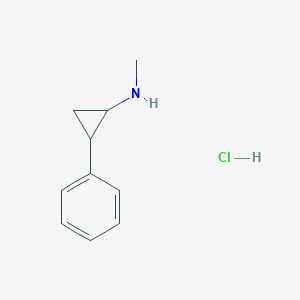

The systematic IUPAC name for this compound is N-methyl-2-phenylcyclopropan-1-amine hydrochloride , reflecting its structural features: a cyclopropane ring substituted with a phenyl group at position 2 and a methylamine group at position 1, forming a hydrochloride salt. The molecular formula is C₁₀H₁₄ClN , derived from the base amine (C₁₀H₁₃N) combined with hydrochloric acid (HCl). The molecular weight of the hydrochloride salt is 183.68 g/mol , calculated as the sum of the base compound’s molecular weight (147.22 g/mol) and the HCl contribution (36.46 g/mol).

| Property | Value |

|---|---|

| IUPAC Name | N-methyl-2-phenylcyclopropan-1-amine hydrochloride |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several synonyms, including (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride (emphasizing its stereochemistry) and 2-phenylcyclopropylmethylamine hydrochloride . The base compound, N-methyl-2-phenylcyclopropan-1-amine, holds the CAS Registry Number 61114-44-1 . While the hydrochloride salt’s specific CAS number is not explicitly listed in available sources, its structural identity is well-defined through its relationship to the base amine and associated registry entries.

| Designation | Identifier |

|---|---|

| Base compound CAS Number | 61114-44-1 |

| Common synonym (stereospecific) | (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride |

Structural Relationship to Cyclopropane Derivatives

N-Methyl-2-phenylcyclopropan-1-amine hydrochloride belongs to the broader class of cyclopropane derivatives , characterized by a three-membered carbon ring with two adjacent substituents. Its structure distinguishes it from simpler cyclopropane amines, such as 2-phenylcyclopropan-1-amine (CAS 54-97-7), which lacks the methyl group on the nitrogen atom. The methyl substitution enhances steric and electronic effects, influencing reactivity and potential applications in medicinal chemistry.

The compound’s cyclopropane ring introduces significant ring strain, a hallmark of cyclopropane derivatives, which often dictates their chemical behavior. For example, the strained ring may participate in cycloaddition reactions or serve as a rigid scaffold in drug design. Comparative analysis with related compounds, such as 1-methyl-2-phenylcyclopropan-1-amine (CAS 1521265-36-0), highlights how subtle changes in substitution patterns alter physicochemical properties and biological activity. The phenyl group at position 2 contributes aromaticity and planar rigidity, while the methylamine group at position 1 introduces basicity and hydrogen-bonding potential.

Structural studies of analogous cyclopropane derivatives, such as those involving cyclopropane-1,1-diesters , demonstrate how substituent positioning affects regioselectivity in reactions like cycloadditions. In N-methyl-2-phenylcyclopropan-1-amine hydrochloride, the interplay between the phenyl and methylamine groups creates a unique electronic environment, potentially enabling selective interactions in synthetic or biological contexts.

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

N-methyl-2-phenylcyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H13N.ClH/c1-11-10-7-9(10)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H |

InChI Key |

IMUOMBQOBYEIIY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CC1C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via imine formation between the ketone group of 1-hydroxy-1-phenylpropan-2-one and methylamine, followed by hydrogenation over a platinum catalyst to reduce the imine to the corresponding amine. The stereoselectivity arises from the catalyst’s surface geometry, favoring the (1R,2S) diastereomer. Key parameters include:

- Temperature : 50–80°C

- Pressure : 3–5 bar H₂

- Catalyst : 5% Pt/Al₂O₃

- Solvent : Ethanol or methanol

The reaction typically achieves 60–75% yield, with a diastereomeric ratio (dr) of 4:1 (1R,2S:1S,2R).

Limitations and Optimization

Platinum catalysts exhibit rapid deactivation due to byproduct adsorption, reducing stereoselectivity over time. Substituting platinum with palladium-on-carbon (Pd/C) improves catalyst longevity but lowers dr to 3:1. Solvent choice also impacts efficiency:

| Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| Ethanol | 68 | 4:1 |

| Methanol | 72 | 3.5:1 |

| THF | 55 | 2:1 |

Methanol balances yield and selectivity but requires careful moisture control to prevent hydrolysis.

Hydrolysis of N-Formyl Intermediate

A patent by Burger (US3153092A) describes synthesizing the compound via hydrolysis of an N-formyl precursor.

Synthetic Pathway

- Formylation : 1-Methyl-2-phenylcyclopropanecarboxylic acid is treated with formic acid to form the N-formyl derivative.

- Hydrolysis : The N-formyl intermediate undergoes acidic hydrolysis (6M HCl, reflux) to yield the primary amine.

- Methylation : The amine is methylated using formaldehyde and formic acid (Eschweiler-Clarke conditions).

The overall reaction sequence is:

$$

\text{Carboxylic Acid} \xrightarrow{\text{HCOOH}} \text{N-Formyl Derivative} \xrightarrow{\text{HCl}} \text{Primary Amine} \xrightarrow{\text{HCHO/HCOOH}} \text{N-Methylamine}

$$

Yield and Purity

- Formylation Step : 85–90% yield

- Hydrolysis : 70–75% yield

- Methylation : 80–85% yield

Final isolation as the hydrochloride salt achieves >95% purity after recrystallization from isopropanol/ether.

Challenges

- Side Reactions : Over-hydrolysis of the cyclopropane ring occurs above 100°C, necessitating precise temperature control.

- Byproducts : Dimethylation products (e.g., N,N-dimethyl derivatives) form if formaldehyde is in excess, requiring stoichiometric optimization.

Multi-Step Synthesis from Substituted Benzyl Halides

A Chinese patent (CN105085278A) outlines a four-step route starting from substituted benzyl chlorides.

Reaction Sequence

- Nucleophilic Substitution : Benzyl chloride reacts with isobutyronitrile in the presence of LDA (lithium diisopropylamide) at −78°C to form 2-methyl-1-phenyl-2-butyronitrile.

- Saponification : The nitrile is hydrolyzed to 2-methyl-1-phenyl-2-butyric acid using KOH at 150°C.

- Curtius Rearrangement : The acid is converted to an isocyanate via diphenylphosphoryl azide (DPPA), followed by trapping with benzyl alcohol to form a carbamate.

- Hydrogenolysis : The carbamate is hydrogenated over Pd/C to release the primary amine, which is methylated and isolated as the hydrochloride salt.

Critical Parameters

- Step 1 : LDA ensures deprotonation of isobutyronitrile, enabling nucleophilic attack on benzyl chloride. Yield: 65–70%.

- Step 3 : DPPA facilitates the Curtius rearrangement at 80°C, producing the isocyanate intermediate. Yield: 60–65%.

- Step 4 : Hydrogenolysis at 40 psi H₂ achieves >90% conversion to the amine.

Comparative Analysis

| Method | Total Yield (%) | Steps | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Reductive Amination | 60–75 | 1 | Moderate (4:1 dr) | High |

| N-Formyl Hydrolysis | 45–55 | 3 | None | Moderate |

| Multi-Step Synthesis | 30–40 | 4 | None | Low |

The reductive amination route is preferred for industrial-scale production due to fewer steps and higher throughput.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-phenylcyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or hydrocarbons .

Scientific Research Applications

Structural Characteristics

N-methyl-2-phenylcyclopropan-1-amine hydrochloride is characterized by a cyclopropane ring with a methyl and phenyl substituent. The molecular formula is CHN, and its hydrochloride form enhances solubility, facilitating its use in various biological assays and formulations. The compound's unique structure allows it to interact with multiple neurotransmitter systems, primarily serotonin and norepinephrine pathways.

Antidepressant Activity

N-methyl-2-phenylcyclopropan-1-amine hydrochloride acts as an irreversible monoamine oxidase inhibitor (MAOI). This mechanism leads to increased levels of neurotransmitters like serotonin and norepinephrine, which are critical in mood regulation. Research indicates that compounds similar to N-methyl-2-phenylcyclopropan-1-amine hydrochloride exhibit significant antidepressant effects:

| Compound Name | Mechanism | EC (nM) | Notes |

|---|---|---|---|

| N-methyl-2-phenylcyclopropan-1-amine | MAO Inhibition | - | Potential for treating depression |

| Tranylcypromine | MAO Inhibition | - | Established antidepressant used clinically |

In studies, the compound demonstrated efficacy in reducing symptoms of depression in animal models, suggesting its potential for clinical applications in mood disorders .

Serotonin Receptor Modulation

The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT receptor. It has been identified as a selective agonist with a preference for Gq signaling pathways over β-arrestin recruitment, which is significant for developing new antipsychotic medications:

| Receptor Type | Selectivity | Functional Activity |

|---|---|---|

| 5-HT | High | Gq signaling |

| 5-HT | Low | β-arrestin recruitment |

In particular, N-methyl compounds have shown promising results in calcium flux assays, indicating their potential as therapeutic agents for conditions like schizophrenia .

Cancer Therapeutics

Recent investigations have highlighted the role of N-methyl-2-phenylcyclopropan-1-amine hydrochloride as a candidate for targeting lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers including acute myeloid leukemia (AML). The compound's ability to inhibit LSD1 could lead to novel treatment strategies:

| Application Area | Mechanism of Action |

|---|---|

| Cancer Treatment | LSD1 Inhibition |

Case studies have demonstrated that prodrugs activated by nitroreductase can release LSD1 inhibitors selectively within cancer cells, showcasing the compound's versatility in therapeutic development .

Toxicological Considerations

While the pharmacological potential is significant, toxicological studies indicate that N-methyl-2-phenylcyclopropan-1-amine hydrochloride can cause skin irritation and may be harmful if ingested. Therefore, handling precautions are necessary during research and development phases.

Mechanism of Action

The mechanism of action of N-methyl-2-phenylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Cyclopropane vs. Acyclic Analogs : The target compound and 1-[(4-fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride share a strained cyclopropane ring, which may enhance binding affinity in drug-receptor interactions compared to acyclic analogs like the branched 2-methylpropan-1-amine derivatives .

- Substituent Effects: Fluorine and chlorine substituents in analogs (e.g., ) improve metabolic stability and alter electronic properties.

- Chirality: The target compound’s chirality (evident in its (1S,2R) configuration) contrasts with non-chiral analogs like C₁₀H₁₄Cl₂FN, which lack stereogenic centers. Chirality is critical for enantioselective pharmacological activity .

Physicochemical Properties

While direct data on solubility or logP values are unavailable in the evidence, inferences can be drawn from structural differences:

- Lipophilicity : The branched alkyl chain in 1-(2-chlorophenyl)-2-methylpropylamine hydrochloride (C₁₁H₁₆Cl₂N) likely increases lipophilicity compared to the cyclopropane-containing compounds, affecting membrane permeability .

Biological Activity

N-methyl-2-phenylcyclopropan-1-amine hydrochloride, also known as a β-Methylphenethylamine (BMPEA) analog, has garnered attention for its biological activity, particularly in relation to neurotransmitter systems. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 185.69 g/mol

- CAS Number : 5969-39-1

N-methyl-2-phenylcyclopropan-1-amine hydrochloride primarily acts on the dopamine transporter (DAT) and norepinephrine transporter (NET) . It exhibits transmitter-releasing action at these sites, which is crucial for its pharmacological effects. The compound has been shown to increase the release of dopamine and norepinephrine, thereby influencing neuronal signaling pathways associated with mood regulation and cognitive functions .

Neurotransmitter Interaction

The compound's interaction with neurotransmitter systems is significant:

- Dopamine Transporter (DAT) : Inhibition leads to increased dopamine levels in the synaptic cleft, which can enhance mood and cognitive functions.

- Norepinephrine Transporter (NET) : Similar inhibition results in elevated norepinephrine levels, contributing to arousal and alertness.

Selectivity and Functional Activity

Research has indicated that various N-substituted derivatives of phenylcyclopropylmethylamines, including N-methyl-2-phenylcyclopropan-1-amine hydrochloride, selectively activate the 5-HT receptor with a preference for Gq signaling pathways over β-arrestin recruitment. This selectivity may have implications for developing antipsychotic medications with fewer side effects .

Case Studies and Experiments

- Calcium Flux Assay : The N-methyl compound demonstrated an EC of 23 nM in calcium flux assays, indicating potent activity at the 5-HT receptor while showing no recruitment activity for β-arrestin. This suggests a unique mechanism that could be leveraged in therapeutic contexts .

- Amphetamine-Induced Hyperactivity Model : In preclinical models, compounds similar to N-methyl-2-phenylcyclopropan-1-amine hydrochloride exhibited significant antipsychotic-like effects, highlighting their potential utility in treating disorders characterized by dopaminergic dysregulation .

Comparative Biological Activity Table

| Compound Name | Target Receptor | EC (nM) | Activity Description |

|---|---|---|---|

| N-methyl-2-phenylcyclopropan-1-amine | 5-HT | 23 | Selective agonist |

| N-benzyl derivative | 5-HT | 24 | Antipsychotic-like activity |

| Other derivatives | Various | Varies | Potential for selective serotonin modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.